Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate
Description
Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate is a heterocyclic compound featuring a piperidine core substituted with a pyridin-3-yl group at the 1-position and a methylcarbamate moiety attached via a methylene bridge at the 4-position. Applications are likely in medicinal chemistry, given the prevalence of structurally related compounds in patents targeting kinases, neurodegenerative diseases, or agrochemicals .
Properties
IUPAC Name |
methyl N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-13(17)15-9-11-4-7-16(8-5-11)12-3-2-6-14-10-12/h2-3,6,10-11H,4-5,7-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABAOYZZBHDFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate typically involves the reaction of a piperidine derivative with a pyridine compound, followed by the introduction of a carbamate group. One common method involves the use of methyl isocyanate as the carbamoylating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Catalysts and solvents are often used to optimize the reaction conditions and improve the efficiency of the process.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines or substituted urea derivatives.
Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with reaction rates influenced by pH and temperature.
Alkylation and Acylation
The secondary amine generated after carbamate hydrolysis serves as a nucleophile in alkylation/acylation reactions.
Steric hindrance from the piperidine ring slows reaction kinetics compared to linear amines .
Coordination Chemistry
The pyridin-3-yl group participates in metal coordination, enabling applications in catalysis or material science.
| Metal Salt | Solvent | Ligand:Metal Ratio | Complex Structure | Stability | Source |
|---|---|---|---|---|---|
| Cu(ClO₄)₂·6H₂O | MeOH | 2:1 | Cu(L)₂₂ (octahedral geometry) | >6 months | |
| PdCl₂ | THF | 1:1 | [PdCl₂(L)] (square planar) | Moderate |
Coordination occurs via the pyridine nitrogen, confirmed by X-ray crystallography and UV-Vis spectroscopy .
Oxidation
The piperidine ring undergoes oxidation to form N-oxides or lactams:
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With H₂O₂/CH₃COOH: Forms N-oxide derivatives (yield: 60%).
Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine:
Cross-Coupling Reactions
The pyridine moiety facilitates Suzuki-Miyaura couplings for biaryl synthesis:
| Substrate | Boronic Acid | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|---|
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, DME, 80°C, 8 h | 73% |
Deprotection and Functionalization
The carbamate group is cleaved under strong acidic conditions (e.g., TFA or HCl/dioxane) to regenerate the free amine . Subsequent functionalization includes:
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Sulfonylation : With MsCl/Et₃N to yield sulfonamides (yield: 89%) .
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Urea Formation : Reaction with isocyanates to form ureas (yield: 68%) .
Key Mechanistic Insights
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Carbamate Stability : Degrades rapidly in alkaline media (t₁/₂ = 2.3 h at pH 10).
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Steric Effects : Bulky substituents on the piperidine ring reduce reaction rates by 30–40% compared to unsubstituted analogs .
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Electronic Effects : Electron-withdrawing groups on the pyridine ring enhance metal coordination affinity .
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate typically involves the reaction of 1-(pyridin-3-yl)piperidine with methyl isocyanate. This process is conducted under controlled conditions to ensure high yield and purity. The compound serves as a pivotal building block in organic synthesis, facilitating the creation of more complex molecules.
Synthetic Route Overview
| Step | Description |
|---|---|
| Starting Materials | 1-(pyridin-3-yl)piperidine and methyl isocyanate |
| Reaction Conditions | Inert atmosphere (nitrogen or argon), moderate temperature |
| Purification Methods | Recrystallization or column chromatography |
Biological Research Applications
This compound is being investigated for its potential biological activities. Studies indicate that it may interact with various enzymes and receptors, making it a candidate for drug development.
Potential Biological Activities
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can be crucial in therapeutic contexts.
- Receptor Modulation : Research has shown potential interactions with neurotransmitter receptors, suggesting implications for neurological disorders.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic potential. Its unique structure allows for interactions that could lead to the development of drugs targeting specific biological pathways.
Case Studies
- Therapeutic Targeting : Initial studies have shown that derivatives of this compound can effectively modulate pathways involved in neurodegenerative diseases.
- Preclinical Trials : Ongoing research focuses on the efficacy and safety profiles of these derivatives in animal models.
Industrial Applications
Beyond academic research, this compound finds applications in industrial settings as well.
Industrial Uses
- Catalysis : The compound is used as a catalyst in various chemical processes, enhancing reaction efficiency.
- Material Development : Its properties are being harnessed in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and modulate its activity, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate and analogous compounds:
Key Comparative Insights:
Core Heterocycle Variations :
- The target compound’s piperidine-pyridin-3-yl scaffold contrasts with WYE-687’s pyrazolo-pyrimidine-morpholine system, which enhances binding to ATP pockets in kinases .
- The herbicidal compound (14c) replaces the pyridine ring with a sulfonyl-linked aromatic group, increasing electrophilicity for plant enzyme inhibition .
Carbamate Modifications: The tert-butyl group in ’s compound improves metabolic stability compared to methyl carbamates but may reduce solubility .
Substituent Effects :
- Fluorine/chlorine atoms in 14c and the fluorophenyl group in ’s RBM3-353 enhance bioactivity via electronegative interactions but may increase toxicity risks .
- Methoxy groups (e.g., 5,6-dimethoxy in ) alter electron density, influencing binding to aromatic receptors in agrochemicals .
Research Findings and Functional Implications
- Kinase Inhibition : WYE-687’s pyrazolo-pyrimidine core demonstrates potent mTOR inhibition (IC₅₀ < 10 nM), whereas the target compound’s simpler structure may lack this specificity without additional heterocyclic motifs .
- Herbicidal Activity : Compound 14c’s trifluoromethyl and sulfonyl groups confer broad-spectrum herbicidal action, but its higher molecular weight (~577 vs. ~259) may limit field applicability due to solubility challenges .
- Neurological Targets : The benzyl carbamate in shows affinity for sigma receptors, suggesting that the target compound’s pyridin-3-yl group could be optimized for similar CNS targets with reduced off-effects .
Q & A
Basic: What are the key considerations for synthesizing Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate?
Answer:
Synthesis requires multi-step protocols involving:
- Coupling agents : Use of EDCI or similar agents to activate carboxylic acid intermediates for carbamate formation .
- Anhydrous conditions : Solvents like dichloromethane or dioxane to prevent hydrolysis of reactive intermediates .
- Temperature control : Maintaining low temperatures (~0–5°C) during initial mixing to suppress side reactions .
- Purification : Column chromatography (e.g., dichloromethane/acetone gradients) to isolate high-purity products .
Basic: How can the purity and identity of this carbamate be validated?
Answer:
- HPLC and Mass Spectrometry (MS) : Confirm >95% purity and molecular ion peaks matching the expected m/z .
- NMR spectroscopy : Analyze - and -NMR to verify structural integrity (e.g., pyridine ring protons at δ 8.3–8.6 ppm) .
- Elemental analysis : Validate molecular formula (e.g., CHNO) via combustion analysis .
Basic: What stability challenges arise during storage?
Answer:
- Hydrolysis risk : Carbamates degrade in humid conditions; store at -20°C in desiccated environments .
- Light sensitivity : Use amber vials to prevent photodegradation of the pyridine moiety .
- Long-term stability : Monitor via periodic HPLC to detect decomposition products (e.g., free amine or methanol release) .
Advanced: How can enantiomeric purity be ensured during synthesis?
Answer:
- Chiral auxiliaries : Use tert-butyl carbamate-protected intermediates to control stereochemistry .
- Chiral HPLC : Employ columns like Chiralpak® IA/IB to resolve enantiomers .
- Kinetic resolution : Optimize reaction kinetics to favor one enantiomer (e.g., using stereospecific catalysts) .
Advanced: What strategies address batch-to-batch variability in pharmacological assays?
Answer:
- Enhanced QC : Request peptide content analysis and TFA removal (<1%) for cell-based assays .
- Salt content normalization : Adjust buffer conditions to account for counterion variability (e.g., acetate vs. trifluoroacetate) .
- Stability profiling : Pre-test solubility in DMSO/PBS to standardize stock solutions across batches .
Advanced: How can computational modeling guide SAR studies for this compound?
Answer:
- Docking simulations : Predict binding affinity to targets (e.g., enzymes or receptors) using PyMOL or AutoDock .
- QSAR analysis : Correlate substituent effects (e.g., pyridine vs. piperidine modifications) with bioactivity .
- MD simulations : Assess conformational stability of the carbamate group in aqueous environments .
Basic: What reaction mechanisms govern carbamate bond cleavage?
Answer:
- Nucleophilic attack : Hydroxide ions or proteases cleave the carbamate via nucleophilic substitution, releasing CO and methanol .
- pH-dependent stability : Acidic conditions (pH <4) accelerate hydrolysis, while neutral/basic conditions favor stability .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay standardization : Normalize cell viability protocols (e.g., ATP vs. resazurin-based assays) .
- Metabolite profiling : Identify active metabolites (e.g., free amine derivatives) via LC-MS .
- Target validation : Use CRISPR/Cas9 knockout models to confirm on-target effects .
Basic: What solvents are optimal for recrystallization?
Answer:
- Ethanol/water mixtures : Achieve high yields (>80%) with minimal impurities .
- Dichloromethane/hexane : Suitable for non-polar derivatives; monitor for amorphous vs. crystalline forms .
Advanced: How can intermediates like sulfinyldimethane adducts improve purification?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
